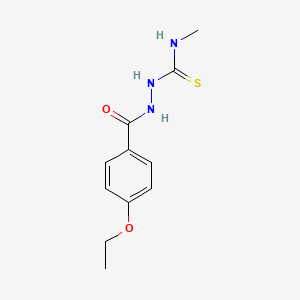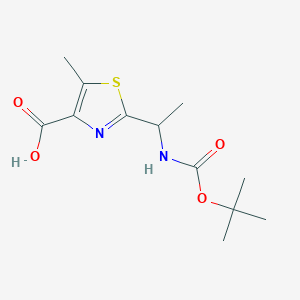
2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid” is a derivative of DAP (Diaminopimelic acid). It is used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . It is also a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc group is a widely used amine protecting group. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate .Molecular Structure Analysis
The molecular structure of this compound is C11H16N2O4S with a molecular weight of 272.32 .Chemical Reactions Analysis
This compound is a reactant for protein assembly directed by synthetic molecular recognition motifs. It is also used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities, synthesis of HCV protease inhibitor modified analogs, and solid-phase synthesis of peptidic V1a receptor agonists .Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
Diese Verbindung kann bei der Synthese neuer Derivate von β-(1,2,4-Triazol-1-yl)alanin verwendet werden . Dieser Prozess beinhaltet die Alkylierung von 1H-1,2,4-Triazol mit einem O-Tosyloxoazolin-Derivat, gefolgt von einer Oxazolin-Ringöffnungsreaktion und Oxidation des N-geschützten β-Aminoalkohols durch Kaliumpermanganat .
2. Entschützung der N-tert-Butoxycarbonyl (N-Boc)-Gruppe Die Verbindung kann bei der Entschützung der N-Boc-Gruppe aus einer strukturell vielfältigen Reihe von Verbindungen verwendet werden . Dieser Prozess beinhaltet die Verwendung von Oxalylchlorid in Methanol .
3. Herstellung von Peptiden mit Metallkomplexierungsgruppen Die Verbindung wird bei der Herstellung von Peptiden mit Metallkomplexierungsgruppen verwendet . Dieser Prozess beinhaltet die Verwendung eines monogesützten Derivats von DAP .
4. Herstellung von Boc-Derivaten von Aminosäuren Die Verbindung kann bei der Herstellung von Boc-Derivaten vieler Aminosäuren verwendet werden . Dieser Prozess beinhaltet die Verwendung von Kaliumcarbonat als salzbildendes Mittel und die Durchführung der Reaktion in wässrigem Isopropanol .
Synthese von ionischen Flüssigkeiten bei Raumtemperatur
Die Verbindung kann bei der Synthese von ionischen Flüssigkeiten bei Raumtemperatur verwendet werden, die von kommerziell erhältlichen tert-Butoxycarbonyl-geschützten Aminosäuren (Boc-AAILs) abgeleitet sind . Diese geschützten AAILs werden als Ausgangsstoffe bei der Dipeptidsynthese mit üblicherweise verwendeten Kupplungsreagenzien verwendet .
Medizinische Anwendungen
Die Verbindung kann bei der Synthese von medizinisch wirksamen Verbindungen verwendet werden. Beispielsweise wurde sie auf eine hybride, medizinisch wirksame Verbindung FC1 angewendet, die ein neuartiger Dual-Inhibitor von IDO1 und DNA-Pol-gamma ist .
Zukünftige Richtungen
The future directions for this compound involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis. This is achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Wirkmechanismus
Target of Action
The compound, also known as 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, is a derivative of tert-butoxycarbonyl (Boc) amino acids . The Boc group is a widely used amine protecting group in organic synthesis . It plays a significant role in the protection and deprotection of amine functional groups, which are crucial in peptide synthesis .
Mode of Action
The compound interacts with its targets through the Boc group. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses, with reaction times ranging from 2-16 hours depending on the substrate . This interaction leads to changes in the structure of the target molecule, enabling further reactions or transformations.
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. The Boc group’s protection and deprotection play a significant role in these pathways, enabling the sequential addition of amino acids to form peptides . The compound’s interaction with its targets can influence these pathways, potentially affecting the synthesis of peptides.
Pharmacokinetics
It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The primary result of the compound’s action is the deprotection of the Boc group. This process enables the free amine to participate in further reactions, such as the formation of peptides . The compound’s action can therefore facilitate the synthesis of complex organic molecules, including peptides.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group typically requires specific conditions, such as the presence of TFA and certain temperatures . Additionally, the compound’s solubility in various solvents can affect its ability to interact with its targets .
Eigenschaften
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6(13-11(17)18-12(3,4)5)9-14-8(10(15)16)7(2)19-9/h6H,1-5H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYPKDFEHTFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2375999.png)
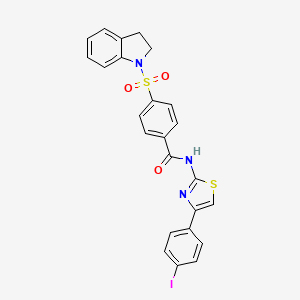
![(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2376001.png)
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2376003.png)
![2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2376004.png)
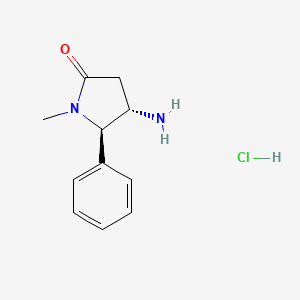
![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)
![N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376007.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)
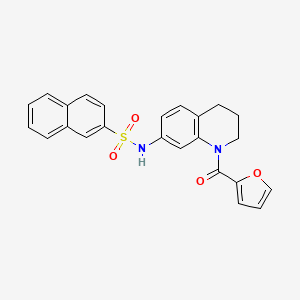
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2376015.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)
